((2-Chloroacetamido)methyl)triphenylphosphonium chloride
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Overview
Description
((2-Chloroacetamido)methyl)triphenylphosphonium chloride is a quaternary phosphonium salt that has garnered interest in various fields of chemistry and biology This compound is characterized by the presence of a triphenylphosphonium group attached to a chloromethylacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Chloroacetamido)methyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with chloromethyl methyl ether under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen gas, to prevent unwanted side reactions. The process involves the following steps:
- Dissolve triphenylphosphine in anhydrous acetone.
- Add chloromethyl methyl ether dropwise while maintaining the reaction temperature at around 37°C.
- Stir the reaction mixture for several hours, gradually increasing the temperature to 47°C.
- Filter the resulting precipitate and wash with anhydrous ether to obtain the final product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of large-scale reactors and efficient filtration systems allows for the production of the compound on a kilogram scale .
Chemical Reactions Analysis
Types of Reactions
((2-Chloroacetamido)methyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Wittig Reactions: It acts as a Wittig reagent, reacting with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Substitution Reactions: The major products are substituted phosphonium salts.
Wittig Reactions: The primary products are alkenes, which can be further functionalized for various applications.
Scientific Research Applications
((2-Chloroacetamido)methyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is employed in the synthesis of antiviral and antitumor agents, such as cephalotaxine and taxol-A fragment.
Biological Studies: It is used to study the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound serves as a phase transfer catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ((2-Chloroacetamido)methyl)triphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium group. In biological systems, it can interact with cellular membranes and proteins, affecting their function. The compound’s ability to form stable intermediates in chemical reactions makes it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Chloride: Similar in structure but lacks the chloromethylacetamido group.
(Methoxymethyl)triphenylphosphonium Chloride: Another Wittig reagent with a methoxymethyl group instead of a chloromethylacetamido group.
Uniqueness
((2-Chloroacetamido)methyl)triphenylphosphonium chloride is unique due to its specific functional groups, which provide distinct reactivity and applications in organic synthesis and medicinal chemistry. Its ability to participate in both nucleophilic substitution and Wittig reactions makes it a versatile reagent in chemical research .
Properties
CAS No. |
142414-39-9 |
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Molecular Formula |
C21H20Cl2NOP |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
[(2-chloroacetyl)amino]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C21H19ClNOP.ClH/c22-16-21(24)23-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H |
InChI Key |
RRRSKZWJJZVXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CNC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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